molecular formula C16H18O6 B1205473 2-Naphthyl beta-D-glucopyranoside CAS No. 6044-30-0

2-Naphthyl beta-D-glucopyranoside

Cat. No. B1205473
CAS RN: 6044-30-0
M. Wt: 306.31 g/mol
InChI Key: MWHKPYATGMFFPI-IBEHDNSVSA-N
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Description

2-Naphthyl beta-D-glucopyranoside is a beta-D-glucoside that is beta-D-glucopyranose in which the anomeric hydroxy hydrogen is replaced by a 2-naphthyl group . It has a role as a chromogenic compound . It is a beta-D-glucoside and a member of naphthalenes . It derives from a 2-naphthol .


Synthesis Analysis

Generally, 30-50 μmol of aglycon was solved in 0.5 mL DMSO and diluted with buffer solution (50 mM Tris HCl, pH 7.4, 25 mL total volume). UDP-Glc (60100 μmol) was added along with 50 mL of crude enzyme of AaGT3, extracted from 3 g in wet induced E. coli cells with pET28a-AaGT3 .


Molecular Structure Analysis

The molecular formula of 2-Naphthyl beta-D-glucopyranoside is C16H18O6 . The molecular weight is 306.31 .


Chemical Reactions Analysis

2-Naphthyl-α-D-glucopyranoside is a substrate for α-glucosidase . 2-naphthol is released upon hydrolyzation . By simultaneous coupling with a suitable staining reagent, such as hexazonium p-rosaniline, the corresponding red-brown azo-dye is formed .


Physical And Chemical Properties Analysis

The molecular weight of 2-Naphthyl beta-D-glucopyranoside is 306.31 . The exact mass is 306.31 . The density is 1.454 g/cm3 . The melting point is 188 °C . The boiling point is 567.9°C at 760 mmHg . The flash point is 297.3ºC . The refractive index is 1.654 .

Scientific Research Applications

Enzyme Activity Assays

2-Naphthyl beta-D-glucopyranoside: is commonly used as a substrate in enzyme activity assays, particularly for β-glucosidases . Upon enzymatic action, the compound releases 2-naphthol, which can be detected by colorimetric methods when coupled with appropriate dyes. This application is crucial in studying enzyme kinetics and understanding the role of β-glucosidases in various biological processes.

Glycosyltransferase Inhibition Studies

The compound has been identified as a potent inhibitor of β1,4-galactosyltransferase . This application is significant in the field of glycobiology, where researchers aim to understand the synthesis of glycoconjugates and their roles in cell-cell recognition, immune response, and pathogen interactions.

Biomass Hydrolysis

In biofuel production, 2-Naphthyl beta-D-glucopyranoside can be used to study the saccharification process, where it serves as a substrate for β-glucosidases involved in breaking down cellulosic biomass into fermentable sugars . This is a key step in developing efficient and cost-effective bioethanol production technologies.

Thermostability Analysis

The stability of β-glucosidases at high temperatures can be assessed using 2-Naphthyl beta-D-glucopyranoside . This application is essential for industrial processes that require enzymes to function under extreme conditions, such as in the production of biofuels or in waste management .

Antineoplastic Research

There is potential for 2-Naphthyl beta-D-glucopyranoside to be used in antineoplastic research. While specific studies on this application are not readily available, related compounds have shown promise as antineoplastic agents, suggesting a possible avenue for future research .

Study of Enzyme-Substrate Specificity

2-Naphthyl beta-D-glucopyranoside: can be used to explore the specificity of enzyme-substrate interactions. By analyzing how different enzymes act on this compound, researchers can gain insights into the mechanisms of enzyme selectivity and substrate recognition .

Mechanism of Action

6-Bromo-2-naphthyl β-D-glucopyranoside serves as a substrate for β-glycosidases . When hydrolyzed it forms an insoluble colored product .

Safety and Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13-,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHKPYATGMFFPI-IBEHDNSVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50874798
Record name 2-Naphthalenyl beta-D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl beta-D-glucopyranoside

CAS RN

6044-30-0
Record name 2-Naphthalenyl β-D-glucopyranoside
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Record name 2-Naphthyl beta-D-glucopyranoside
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Record name 2-Naphthalenyl beta-D-glucopyranoside
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Record name 2-naphthyl β-D-glucopyranoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How is 2-Naphthyl beta-D-glucopyranoside used to detect beta-glucosidase activity?

A: 2-Naphthyl beta-D-glucopyranoside acts as a chromogenic substrate for beta-glucosidases [, , ]. These enzymes hydrolyze the glycosidic bond, releasing 2-naphthol. 2-Naphthol, in the presence of a colorimetric reagent like Fast Blue Salt, forms a visible, colored product []. The intensity of this color is directly proportional to the enzyme activity, allowing for quantification.

Q2: Are there limitations to using 2-Naphthyl beta-D-glucopyranoside in commercial identification kits?

A: Yes, research suggests that the use of 2-Naphthyl beta-D-glucopyranoside in commercial identification kits may lead to false-negative results. One study found that the API ZYM system, which uses this substrate buffered at pH 7.5, was not reliable for detecting beta-glucosidase activity in Candida albicans []. This was attributed to the substrate and pH conditions not being optimal for the enzyme's activity.

Q3: Can 2-Naphthyl beta-D-glucopyranoside be used to assess the purity of pollen extracts?

A: Yes, the presence of beta-glucosidase activity, detected using 2-Naphthyl beta-D-glucopyranoside as a substrate, can indicate contamination of pollen extracts with plant matter []. This is because beta-glucosidase activity was predominantly found in flower and leaf material. Therefore, detecting this enzyme in pollen extracts suggests the presence of these contaminants.

Q4: Are there alternative methods for detecting beta-glucosidase activity?

A: While 2-Naphthyl beta-D-glucopyranoside is commonly used, an alternative method involves using substrates that release reducing sugars upon hydrolysis by beta-glycosidases []. These released sugars can then be detected using a tetrazolium salt, which forms a colored product upon reduction. This method allows for the localization of specific beta-glycosidase activity within tissues and cells.

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